molecular formula C21H21F2N3O3 B2738184 1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1334371-04-8

1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No. B2738184
CAS RN: 1334371-04-8
M. Wt: 401.414
InChI Key: DQCLFJNHUCORJE-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide, commonly known as DAPT, is a small molecule inhibitor that has shown potential in the field of scientific research. DAPT has been extensively studied for its ability to inhibit γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) and generates amyloid-β (Aβ) peptides, which are known to be associated with Alzheimer's disease.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitumor Activity : Compounds structurally related to the target molecule, particularly those incorporating morpholine and azetidine rings, have shown promising antimicrobial and antitumor activities. For example, a study on novel benzodifuranyl derivatives demonstrated significant anti-inflammatory and analgesic activities, suggesting potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the antimicrobial activity of morpholine substituted dihydropyrimidone carboxamide derivatives, pinpointing their potential as potent anti-bacterial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

  • Cancer Cell Line Inhibition : Research into 3-amino-4-morpholino-N-[2-(trifluoromethoxy)Phenyl]-1H-indazole-1-carboxamide and its derivatives has revealed distinct inhibition of cancer cell proliferation, indicating a direct application in cancer research and therapy development (Lu et al., 2017).

Chemical Synthesis and Characterization

  • Heterocyclic Compound Synthesis : The synthesis of complex heterocyclic compounds derived from or related to the azetidine and morpholine scaffold is a key area of research. These studies not only contribute to the development of new synthetic methodologies but also to the discovery of compounds with novel properties (Ignatovich et al., 2019).

  • Crystal Structure Analysis : Understanding the crystal structure of compounds containing azetidine and morpholine functionalities aids in the design of molecules with desired physical and chemical properties. Crystallographic studies provide insights into molecular conformation, intermolecular interactions, and potential reactivity patterns (Zhong et al., 2010).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3/c22-18-6-1-14(11-19(18)23)21(28)26-12-15(13-26)20(27)24-16-2-4-17(5-3-16)25-7-9-29-10-8-25/h1-6,11,15H,7-10,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLFJNHUCORJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzoyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

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